molecular formula C11H15BFNO3 B1456906 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol CAS No. 1333319-76-8

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Cat. No. B1456906
M. Wt: 239.05 g/mol
InChI Key: PYHFMUZWRDHWKE-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, also known as F-TMP, is a boron-containing compound with a wide range of applications in scientific research. It is a versatile molecule that has been studied for its potential uses in organic synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is involved in the synthesis and structural characterization of complex organic compounds. For instance, it serves as an intermediate in the synthesis of boric acid ester compounds with benzene rings, facilitating various substitution reactions. These compounds are analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations complement these analyses, providing insights into molecular structures, electrostatic potentials, and frontier molecular orbitals (P.-Y. Huang et al., 2021).

Organic Electronics and Photovoltaics

In the realm of organic electronics and photovoltaics, derivatives of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol are utilized to create deeply colored polymers with applications in solar cells and light-emitting diodes. Such polymers are synthesized through palladium-catalyzed polycondensation, resulting in materials that exhibit desirable solubility and photophysical properties for electronic applications (Irina Welterlich et al., 2012).

Boron-Based Anion Acceptors

Boron-based compounds derived from 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol act as anion acceptors in fluoride shuttle batteries. These compounds enhance fluoride ion conductivity and solubility, thereby improving battery performance. This is attributed to the increased Lewis acidity of the borate moiety, which facilitates the dissociation of MF salt (CsF) in the electrolyte, enhancing the battery's efficiency and capacity (A. C. Kucuk & T. Abe, 2020).

properties

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(15)14-6-7/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHFMUZWRDHWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725460
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

CAS RN

1333319-76-8
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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